

Spectral Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the compound's structure and known spectral characteristics of similar pyrimidine derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data, intended to guide researchers in their own analytical work.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**. These predictions are based on the analysis of functional groups and the known spectral behavior of analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-OH (Hydroxy)
~8.5	Singlet	1H	C6-H (Pyrimidine ring)
~4.3	Quartet	2H	-OCH ₂ - (Ethyl ester)
~2.5	Singlet	3H	-CH ₃ (Methyl)
~1.3	Triplet	3H	-CH ₃ (Ethyl ester)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester carbonyl)
~165	C2-OH (Pyrimidine ring)
~160	C4 (Pyrimidine ring)
~150	C6 (Pyrimidine ring)
~110	C5 (Pyrimidine ring)
~60	-OCH ₂ - (Ethyl ester)
~20	-CH ₃ (Methyl)
~14	-CH ₃ (Ethyl ester)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	O-H stretch (Hydroxy)
~3100	Medium	C-H stretch (Aromatic)
~2980	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Ester)
~1650	Strong	C=N stretch (Pyrimidine ring)
~1600, ~1480	Medium	C=C stretch (Pyrimidine ring)
~1250	Strong	C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
182	[M] ⁺ (Molecular ion)
154	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺
137	[M - OEt] ⁺
110	Fragmentation of the pyrimidine ring

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard for the analysis of pyrimidine derivatives and can be adapted for **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**.

- Transfer the sample to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Cap the tube and vortex or sonicate until the sample is completely dissolved.

2. ¹H NMR Acquisition:

- The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[\[1\]](#)
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- A typical experiment would involve acquiring 16 to 64 scans with a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

- The ¹³C NMR spectra can be recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 100 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture should be homogenous.
- Place the mixture into a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.

2. IR Spectrum Acquisition:

- The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Place the KBr pellet in the sample holder of the spectrometer.
- Record the spectrum typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry (MS)

1. Sample Preparation:

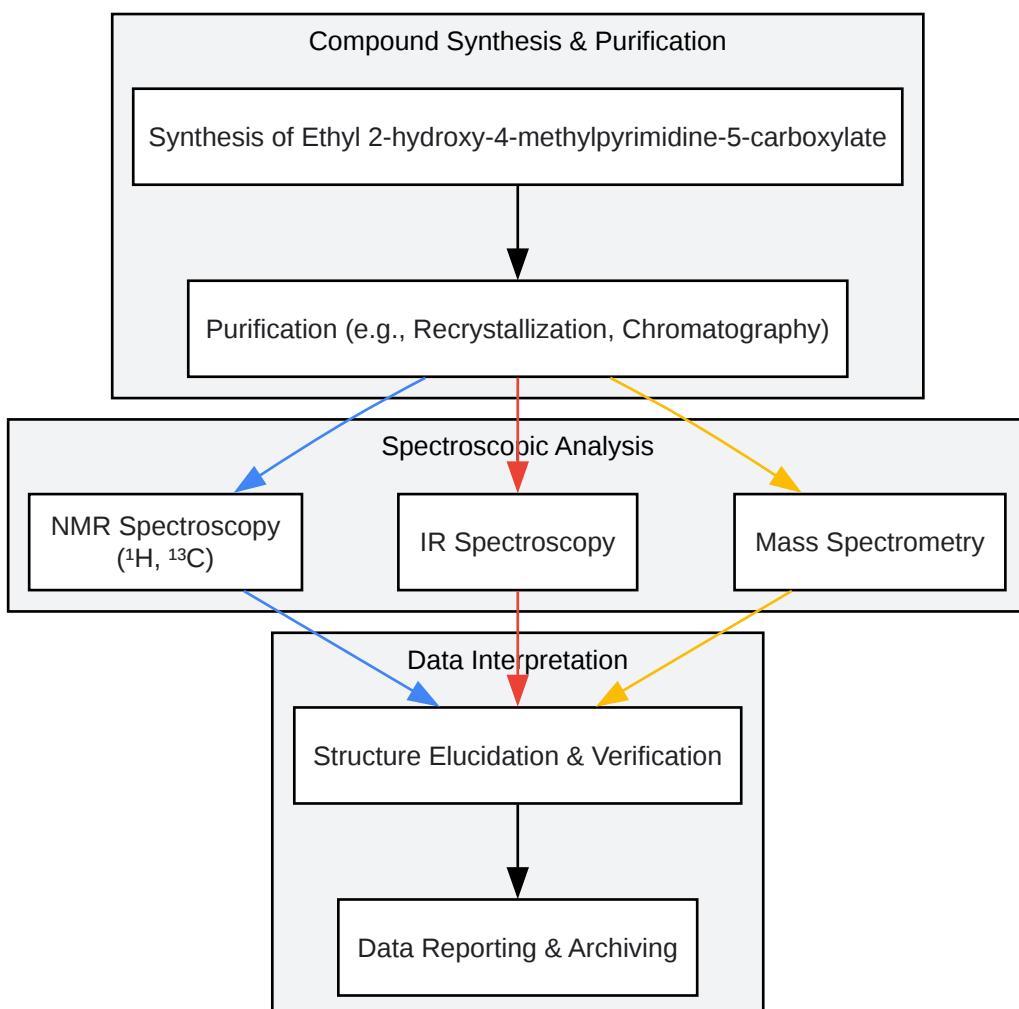
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electron Ionization - EI):

- The mass spectrum can be recorded on a mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).
- The sample is introduced into the ion source, which is typically heated to 200-250°C.
- An electron beam with an energy of 70 eV is used to ionize the sample molecules.
- The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**.



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Caption: Workflow for Synthesis and Spectral Analysis.

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References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

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